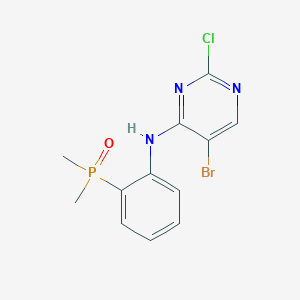
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine-substituted pyrimidine ring, an amino group, and a dimethylphosphine oxide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves multiple steps:
Formation of 5-Bromo-2-chloropyrimidine: This intermediate can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to yield 5-bromo-2-chloropyrimidine.
Amination Reaction: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to form 4-amino-5-bromo-2-chloropyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphine oxide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation and Reduction Products: The products include different oxidation states of the phosphorus atom, such as phosphine oxides or phosphines.
科学研究应用
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several scientific research applications:
作用机制
The mechanism of action of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound has similar structural features but with two chlorine atoms instead of a bromine and chlorine atom.
4-Amino-5-bromo-2-chloropyrimidine: This is a precursor in the synthesis of the target compound and shares the pyrimidine core structure.
Uniqueness
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can influence its reactivity and binding properties.
生物活性
The compound (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide , also known by its CAS number 1407520-11-9, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a reaction between 5-bromo-2-chloropyrimidine and dimethylphosphonylbenzeneamine. The reaction conditions often include potassium carbonate as a base and N,N-dimethylformamide (DMF) as a solvent, with yields reported around 66% under optimized conditions at elevated temperatures .
The phosphine oxide moiety in this compound is known to enhance the physicochemical properties of biologically active molecules. It can improve metabolic stability and facilitate non-covalent interactions, which are crucial for binding to biological targets . Specifically, the incorporation of phosphine oxides has been linked to increased selectivity in kinase inhibition, an important aspect in drug development targeting various cancers.
Anticancer Properties
Recent studies indicate that compounds containing bromo-substituted pyrimidines exhibit significant anticancer activity. For instance, related compounds have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The selectivity of these compounds can be attributed to the steric and electronic effects of substituents on the pyrimidine ring .
Table 1: Synthesis Conditions and Yields
| Compound Name | Reaction Conditions | Yield (%) |
|---|---|---|
| This compound | K2CO3; DMF; 65°C; 7h | 66% |
Table 2: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| CDK Inhibition | CDK9/CDK2 | 3.05 - 25.0 | |
| Antiproliferative | Various cancer cell lines | <10 |
Case Studies
- Inhibition of CDK Activity : A study demonstrated that derivatives of bromo-pyrimidines, including those with phosphine oxide functionalities, exhibited selective inhibition against CDK9 and CDK2. The structure-activity relationship (SAR) analysis indicated that modifications at the C-5 position significantly influenced potency .
- Pharmacokinetic Properties : Research has shown that phosphine oxides can enhance ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs. The introduction of the dimethylphosphine oxide group into various scaffolds has led to improved solubility and bioavailability in preclinical models .
- Neuroprotective Effects : Some studies suggest that similar brominated compounds may have neuroprotective effects due to their ability to modulate signaling pathways involved in neurodegeneration . However, further research is needed to establish the neuroprotective potential of this specific compound.
属性
分子式 |
C12H12BrClN3OP |
|---|---|
分子量 |
360.57 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrClN3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
InChI 键 |
NUSJWHMDHVMUIJ-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















